コリスチン硫酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

コリスチンは、細菌細胞膜に浸透して破壊する界面活性剤です . コリスチンは多価陽イオンであり、疎水性部分と親油性部分の両方を持っており、細菌の細胞質膜と相互作用して透過性を変化させます . この効果は殺菌性であり、細胞死につながります . コリスチンは、細菌の外膜と細胞質膜に存在するリポ多糖の脂質A成分を標的にし、膜破壊と浸透圧の不均衡を引き起こします .

類似化合物:

ポリミキシンB: コリスチンと化学的に類似しており、作用機序、耐性パターン、活性のスペクトルが同等です.

ポリミキシンA、C、およびD: ポリミキシン群の他のメンバーですが、臨床では一般的に使用されていません.

コリスチンの独自性: コリスチンは、多剤耐性グラム陰性菌に対する有効性と、最後の手段としての抗生物質としての使用において独特です . 他のポリミキシンとは異なり、コリスチンはコリスチメートナトリウムとコリスチン硫酸塩の両方の形態で入手できるため、投与経路の柔軟性が向上しています .

科学的研究の応用

Colistin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the interactions of antibiotics with bacterial membranes.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Used as a last-resort treatment for multidrug-resistant Gram-negative infections.

Industry: Utilized in veterinary medicine for the control of enteric infections in animals.

生化学分析

Biochemical Properties

Belcomycin selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed . The main structural group common to all bleomycins is called bleomycinic acid .

Cellular Effects

Belcomycin has been shown to have antitumor activity, selectively inhibiting the synthesis of DNA . It causes DNA strand scission through the formation of an intermediate metal complex requiring a metal ion cofactor such as copper or iron . This action results in inhibition of DNA synthesis, and to a lesser degree, in inhibition of RNA and protein synthesis .

Molecular Mechanism

The DNA-cleaving actions of Belcomycin are dependent on oxygen and metal ions . It binds to DNA leading to single- and double-strand breaks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Belcomycin have been observed to change over time. For instance, in a study on bleomycin-induced pulmonary fibrosis in rats, it was found that the elimination of pulmonary fibrosis in 28-day rats was slowed down, and the area under the curve was increased compared to the control group .

Dosage Effects in Animal Models

In animal models, the effects of Belcomycin vary with different dosages. For instance, in a study on bleomycin-induced pulmonary fibrosis in mice, it was found that the lung exposure to Belcomycin was significantly higher in the model group than in the control group, suggesting that the pathological changes of pulmonary fibrosis were conducive to the lung exposure of Belcomycin .

Metabolic Pathways

Belcomycin is involved in various metabolic pathways. It is a nonribosomal peptide that is a hybrid peptide-polyketide natural product. The peptide/polyketide/peptide backbone of the bleomycin aglycon is assembled by the bleomycin megasynthetase, which is made of both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules .

Transport and Distribution

Belcomycin is transported and distributed within cells and tissues. It is slowly absorbed by oral administration and has low bioavailability and a slow clearance rate . The elimination of pulmonary fibrosis in 28-day rats was slowed down, and the area under the curve was increased compared to the control group .

Subcellular Localization

The subcellular localization of Belcomycin and its effects on activity or function are not well known. In a study on bleomycin-induced pulmonary fibrosis, intense signals of Smad3-positive and pSmad2-positive, which are key molecules involved in mediating transforming growth factor (TGF)-β signaling from the cell membrane to the nucleus, were observed to be localized to the nuclei of the infiltrating macrophages and to type II epithelial cells .

準備方法

Synthetic Routes and Reaction Conditions: Colistin is produced through the fermentation of Bacillus polymyxa subspecies colistinus . The preparation of colistin sulfate involves fermentation liquor pretreatment, reduced-pressure concentration, heating, precipitation separation, and spray drying . For colistimethate sodium, colistin is reacted with formaldehyde and sodium bisulfite, leading to the addition of a sulfomethyl group to the primary amines of colistin .

Industrial Production Methods: Industrial production of colistin sulfate involves extracting colistin from fermentation liquor, followed by reduced-pressure concentration, heating, precipitation separation, and spray drying . The total yield of colistin sulfate reaches 75-85 percent .

化学反応の分析

反応の種類: コリスチンは、酸化、還元、置換など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: コリスチンは、強力な酸化剤を使用して酸化できます。

還元: 還元反応には、水素化ホウ素ナトリウムなどの還元剤を使用します。

形成される主な生成物:

酸化: コリスチンの酸化誘導体。

還元: コリスチンの還元型。

4. 科学研究への応用

コリスチンは、幅広い科学研究用途を持っています:

類似化合物との比較

Polymyxin B: Chemically similar to colistin and has comparable mechanisms of action, resistance patterns, and spectra of activity.

Polymyxin A, C, and D: Other members of the polymyxin group, but not commonly used in clinical practice.

Uniqueness of Colistin: Colistin is unique in its effectiveness against multidrug-resistant Gram-negative bacteria and its use as a last-resort antibiotic . Unlike other polymyxins, colistin is available in both colistimethate sodium and colistin sulfate forms, providing versatility in administration routes .

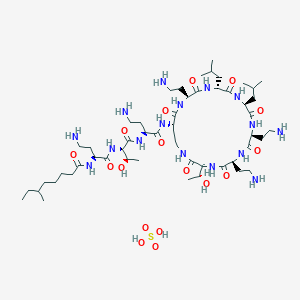

特性

CAS番号 |

1264-72-8 |

|---|---|

分子式 |

C52H98N16O13 |

分子量 |

1155.4 g/mol |

IUPAC名 |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide |

InChI |

InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 |

InChIキー |

YKQOSKADJPQZHB-QNPLFGSASA-N |

SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

異性体SMILES |

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |

正規SMILES |

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |

melting_point |

200-220 °C 200 - 220 °C |

Key on ui other cas no. |

1264-72-8 |

物理的記述 |

Solid |

ピクトグラム |

Acute Toxic |

溶解性 |

WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ 2.38e-01 g/L |

製品の起源 |

United States |

Q1: How does Colistin sulfate salt exert its antibacterial effect?

A1: Colistin sulfate salt primarily targets Gram-negative bacteria. It interacts with the lipopolysaccharide (LPS) component of the bacterial outer membrane. This interaction disrupts the membrane integrity, leading to leakage of cellular contents and ultimately bacterial cell death. []

Q2: Does Colistin sulfate salt affect other molecular chaperones like DnaK (prokaryotic Hsp70) or small Hsps?

A2: No, Colistin sulfate salt specifically inhibits the chaperone function of the N-terminal domain of HtpG and doesn't impact the function of other molecular chaperones like DnaK or small Hsps. []

Q3: What structural changes in HtpG are induced by Colistin sulfate salt?

A3: Colistin sulfate salt binding increases the surface hydrophobicity of HtpG's N-terminal domain. This change induces the oligomerization of both HtpG and its N-terminal domain, ultimately contributing to the inhibition of its chaperone function. []

Q4: How does the activity of Colistin sulfate salt against L-forms of bacteria compare to its activity against the bacterial form?

A4: While Colistin sulfate salt is effective against both L-forms and bacterial forms of certain species, it generally shows greater activity against the bacterial form. This difference is attributed to the L-forms lacking the typical triple-layered cell wall structure present in the bacterial form, which is a key target of Colistin sulfate salt. []

Q5: What effect does systemic infection caused by Pseudomonas aeruginosa have on the brain uptake of Colistin sulfate salt in mice?

A5: Despite a significant increase in plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) during Pseudomonas aeruginosa infection, the brain uptake of Colistin sulfate salt remains similar in infected and non-infected mice. This suggests that systemic bacteremia induced by this pathogen does not significantly alter the blood-brain barrier integrity or enhance Colistin sulfate salt penetration into the brain. []

Q6: How does the administration of Salmonella enterica lipopolysaccharide (LPS) compare to Pseudomonas aeruginosa infection in terms of blood-brain barrier (BBB) disruption and Colistin sulfate salt brain uptake in mice?

A6: While both LPS and Pseudomonas aeruginosa infection trigger inflammatory responses, LPS administration induces a 4-fold increase in Colistin sulfate salt brain uptake and a significant increase in BBB permeability compared to bacterial infection. Interestingly, plasma cytokine levels are lower with LPS treatment, suggesting that BBB disruption and Colistin sulfate salt brain penetration may not solely depend on the magnitude of systemic inflammation. []

Q7: What is the molecular formula and weight of Colistin sulfate salt?

A7: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of Colistin sulfate salt. For precise information, refer to the drug information sheet or chemical databases like PubChem or ChemSpider.

Q8: How stable is Colistin sulfate salt under various conditions?

A8: The provided abstracts do not offer detailed information about the stability of Colistin sulfate salt under specific conditions. For detailed stability data, consult the drug information sheet or relevant pharmaceutical literature.

Q9: What is the significance of Colistin sulfate salt in treating infections caused by Carbapenem-Resistant Organisms (CROs)?

A9: Colistin sulfate salt has re-emerged as a last-resort treatment option for infections caused by CROs, which are resistant to many other antibiotics. This is because it retains activity against many CROs, providing a valuable treatment avenue. []

Q10: Does the use of Colistin sulfate salt in livestock pose a risk for the emergence of antimicrobial-resistant bacteria?

A10: The Food Safety Commission of Japan (FSCJ) conducted a risk assessment on antimicrobial-resistant bacteria arising from Colistin sulfate salt use in livestock. They concluded that the risk of selecting drug-resistant Escherichia coli and Salmonella enterica subspecies enterica due to Colistin sulfate salt use in cattle and pigs is low unless there is an increase in its usage. []

Q11: Are there any documented cases of resistance to Colistin sulfate salt?

A11: Yes, the emergence of Colistin-resistant bacteria, particularly Acinetobacter baumannii strains, poses a significant clinical challenge. This resistance highlights the need for alternative treatment strategies and emphasizes the importance of antimicrobial stewardship. []

Q12: What is the potential of cecropin A-melittin (CA-M) hybrid peptides as an alternative to Colistin sulfate salt in treating infections caused by colistin-resistant Acinetobacter baumannii?

A12: Research indicates that CA-M hybrid peptides show promising activity against colistin-resistant Acinetobacter baumannii strains. These peptides exhibit different lethal mechanisms compared to Colistin sulfate salt and demonstrate improved performance in permeabilizing both the outer and inner membranes of resistant strains, suggesting their potential as alternative therapeutic agents. []

Q13: How does the administration of Colistin sulfate salt affect the gut microbiome of piglets, and are there any implications for antibiotic resistance?

A13: Metagenomic analysis of piglet gut microbiomes revealed that Colistin sulfate salt treatment increased overall microbial diversity but also led to the upregulation of several antibiotic resistance genes, including tsnr, ant6ia, tetq, oleb, norm, ant3ia, and mexh. This finding emphasizes the potential for Colistin sulfate salt to contribute to the spread of antibiotic resistance genes within the gut microbiome. []

Q14: Does the use of Colistin sulfate salt for treating post-weaning diarrhea (PWD) in piglets lead to the development of resistance in E. coli?

A14: Research shows that while an oral regimen of Colistin sulfate salt effectively reduced fecal E. coli in a PWD piglet model, it also exerted significant selection pressure on the E. coli population, leading to increased resistance to Colistin sulfate salt. []

Q15: What are the potential toxicological effects of Colistin sulfate salt?

A15: While the abstracts don't go into detailed toxicity profiles, they mention that Coly-Mycin S exhibits toxicity, making it unsuitable for intramuscular administration. [] More research is needed to fully understand its toxicological impact.

Q16: Are there any known alternatives to Colistin sulfate salt for treating bacterial infections?

A16: Yes, depending on the specific pathogen and clinical context, several alternative antibiotics might be considered, including:

Q17: Is there any research on using natural substances like cinnamon or ginger as potential alternatives to Colistin sulfate salt in broiler chicks?

A17: Research has explored the effects of cinnamon (Cinnamomum verum) and ginger (Zingiber officinale) as feed additives in broiler chicks and compared their impact on serum lipid profiles to that of a commercial antibiotic growth promoter (Doxystin). The study found that both spices significantly reduced total cholesterol and LDL-C levels, demonstrating their potential as natural hypocholesterolemic agents. While this research doesn't directly assess their antimicrobial efficacy, it suggests that natural substances could be promising alternatives to antibiotics in animal feed. []

Q18: What are the potential benefits of using rumen microbial preparations as an alternative to Colistin sulfate salt in broiler diets?

A18: Research on supplementing broiler diets with sheep rumen microbial preparations revealed potential benefits such as increased average daily weight gain and improved feed conversion ratio. These findings suggest that rumen microbial preparations could be a viable alternative to in-feed antibiotics like Colistin sulfate salt in broiler production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。